molecular formula C16H9Cl4NO2 B342113 4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione

4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione

Cat. No.: B342113
M. Wt: 389.1 g/mol
InChI Key: KPHHHMVHTPWGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrachlorophthalic anhydride and 2,5-dimethylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like toluene or dichloromethane, and a catalyst such as a Lewis acid (e.g., aluminum chloride).

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired isoindole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may produce a partially dechlorinated compound.

Scientific Research Applications

4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: A similar compound with a different substituent pattern.

    2,5-dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atoms but has the same core structure.

Uniqueness

4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H9Cl4NO2

Molecular Weight

389.1 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(2,5-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H9Cl4NO2/c1-6-3-4-7(2)8(5-6)21-15(22)9-10(16(21)23)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3

InChI Key

KPHHHMVHTPWGJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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